molecular formula C14H14F3N3O3 B11073255 N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11073255
M. Wt: 329.27 g/mol
InChI Key: KPASCKZYGIULJW-UHFFFAOYSA-N
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Description

N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with the molecular formula C14H14F3N3O3. It is characterized by the presence of an imidazolidinyl ring substituted with a phenylethyl group and a trifluoromethyl group, making it a unique and potentially valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylethylamine derivative with a trifluoromethyl-substituted imidazolidinone. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets. The phenylethyl and trifluoromethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The imidazolidinyl ring structure allows for specific interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE
  • N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(METHYL)-4-IMIDAZOLIDINYL]ACETAMIDE

Uniqueness

N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to the presence of both the phenylethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14F3N3O3

Molecular Weight

329.27 g/mol

IUPAC Name

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C14H14F3N3O3/c1-8(10-6-4-3-5-7-10)20-11(22)13(14(15,16)17,18-9(2)21)19-12(20)23/h3-8H,1-2H3,(H,18,21)(H,19,23)

InChI Key

KPASCKZYGIULJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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